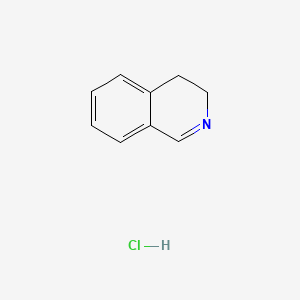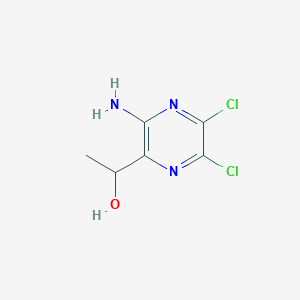
1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol
描述
1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol is a heterocyclic organic compound with a pyrazine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones, while substitution of the chloro groups can produce a variety of substituted pyrazine derivatives.
科学研究应用
1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Similar compounds to 1-(3-Amino-5,6-dichloropyrazin-2-yl)ethanol include other pyrazine derivatives with different substituents, such as:
- 2-Amino-3-(1-hydroxyethyl)pyrazine
- 2-Amino-5,6-dichloropyrazine
- 2-Amino-3-(1-hydroxyethyl)-5-chloropyrazine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C6H7Cl2N3O |
|---|---|
分子量 |
208.04 g/mol |
IUPAC 名称 |
1-(3-amino-5,6-dichloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7Cl2N3O/c1-2(12)3-6(9)11-5(8)4(7)10-3/h2,12H,1H3,(H2,9,11) |
InChI 键 |
VKGRMAWFQVUSBT-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(N=C(C(=N1)Cl)Cl)N)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
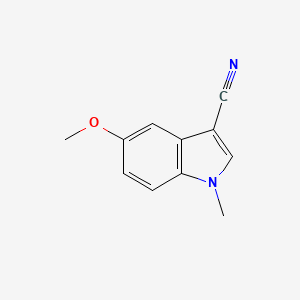
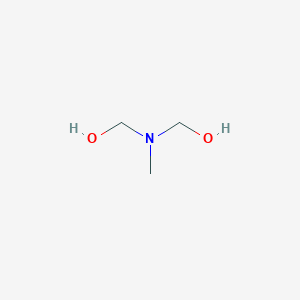
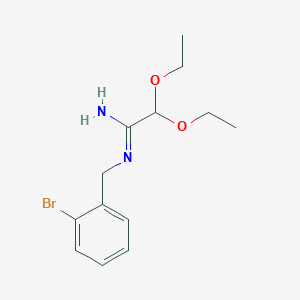
![2-Fluoro-3-(octyloxy)-6-[4-(octyloxy)phenyl]pyridine](/img/structure/B8670049.png)
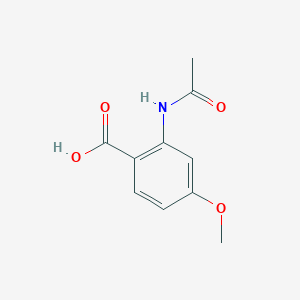
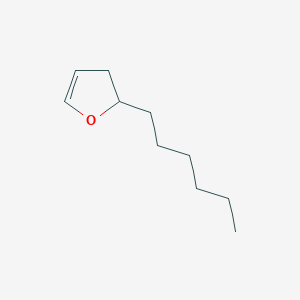


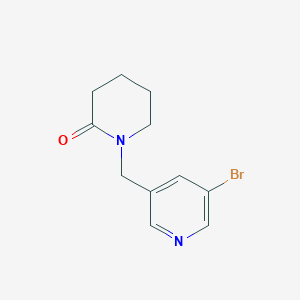

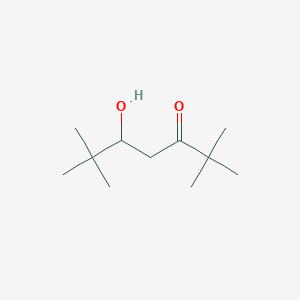
![2-(4-Hydroxy-2-methoxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B8670107.png)

